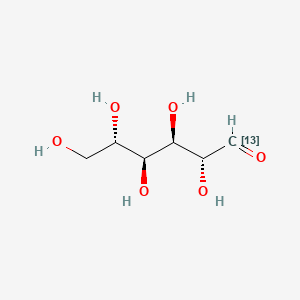
Akt-IN-13
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Akt is a crucial component of the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which plays a significant role in regulating cell growth, survival, metabolism, and angiogenesis . Akt-IN-13 is specifically designed to inhibit the activity of Akt, making it a valuable tool in cancer research and therapy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Akt-IN-13 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the selectivity and efficiency of the reactions .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure consistent production. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
Akt-IN-13 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: This compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can introduce new functional groups that enhance the compound’s properties .
Applications De Recherche Scientifique
Akt-IN-13 has a wide range of scientific research applications, including:
Mécanisme D'action
Akt-IN-13 exerts its effects by binding to the active site of Akt, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets, leading to the suppression of cell growth, survival, and metabolism. The molecular targets of this compound include various proteins involved in the PI3K/Akt/mTOR signaling pathway, such as mTOR, glycogen synthase kinase 3 beta (GSK-3β), and forkhead box O (FOXO) transcription factors .
Comparaison Avec Des Composés Similaires
Similar Compounds
MK-2206: An allosteric inhibitor of Akt that binds to a different site compared to Akt-IN-13.
Ipatasertib: An ATP-competitive inhibitor that targets the kinase domain of Akt.
Capivasertib: Another ATP-competitive inhibitor with a similar mechanism of action to this compound.
Uniqueness of this compound
This compound is unique in its specific binding affinity and selectivity for Akt. Unlike some other inhibitors, it has shown effectiveness in overcoming resistance mechanisms in certain cancer cell lines. Its distinct chemical structure allows for targeted inhibition of Akt with minimal off-target effects, making it a valuable tool in both research and therapeutic applications .
Propriétés
Formule moléculaire |
C24H31ClN6O2 |
|---|---|
Poids moléculaire |
471.0 g/mol |
Nom IUPAC |
(5R)-4-[4-[(2S)-2-(4-chlorophenyl)-3-(propan-2-ylamino)propanoyl]piperazin-1-yl]-5-methyl-6,8-dihydro-5H-pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C24H31ClN6O2/c1-15(2)26-13-19(17-4-6-18(25)7-5-17)24(33)31-10-8-30(9-11-31)23-21-16(3)12-20(32)29-22(21)27-14-28-23/h4-7,14-16,19,26H,8-13H2,1-3H3,(H,27,28,29,32)/t16-,19-/m1/s1 |
Clé InChI |
MTIVHEGAZSBQQQ-VQIMIIECSA-N |
SMILES isomérique |
C[C@@H]1CC(=O)NC2=C1C(=NC=N2)N3CCN(CC3)C(=O)[C@H](CNC(C)C)C4=CC=C(C=C4)Cl |
SMILES canonique |
CC1CC(=O)NC2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CNC(C)C)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


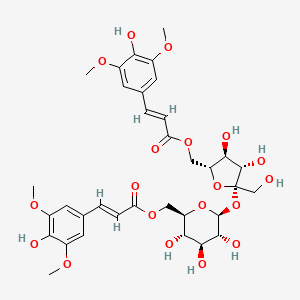


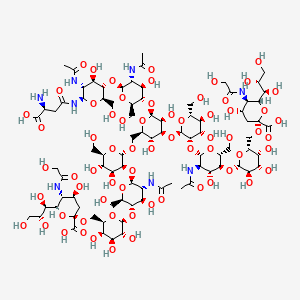
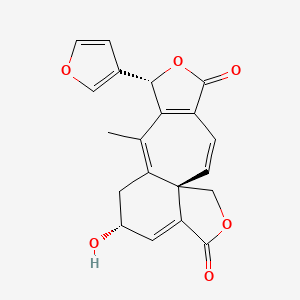
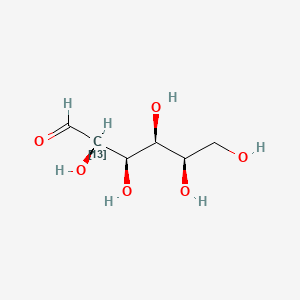
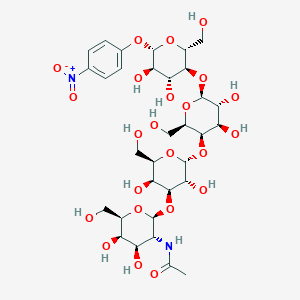
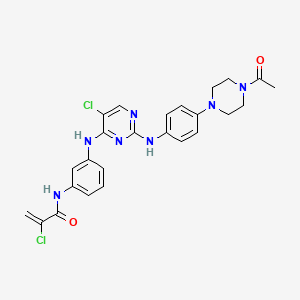

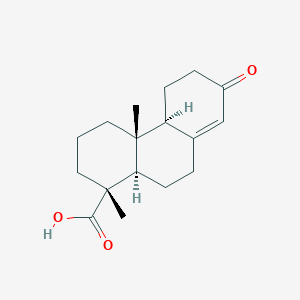

![[(2R,4R,5R)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12402708.png)

